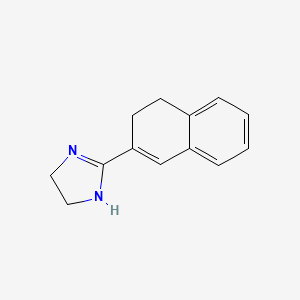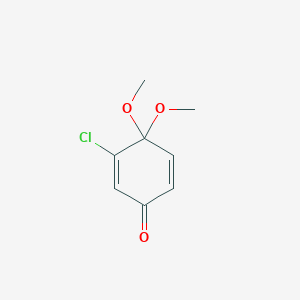![molecular formula C3H7ClOS2 B14282991 2-[(Chlorodisulfanyl)oxy]propane CAS No. 128958-11-2](/img/structure/B14282991.png)
2-[(Chlorodisulfanyl)oxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chlorodisulfanyl)oxy]propane is an organosulfur compound characterized by the presence of a chlorodisulfanyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorodisulfanyl)oxy]propane can be achieved through several methods. One common approach involves the reaction of propane with chlorosulfonyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chlorodisulfanyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(Chlorodisulfanyl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 2-[(Chlorodisulfanyl)oxy]propane exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropane: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical contexts.
Chlorosulfonyl isocyanate: Shares the chlorosulfonyl group but has different reactivity due to the presence of the isocyanate group.
Propane-2-thiol: Contains a thiol group instead of the chlorosulfonyl group, leading to different chemical behavior
Uniqueness
2-[(Chlorodisulfanyl)oxy]propane is unique due to the presence of both a chlorosulfonyl and a disulfanyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
128958-11-2 |
|---|---|
Fórmula molecular |
C3H7ClOS2 |
Peso molecular |
158.7 g/mol |
Nombre IUPAC |
propan-2-yloxysulfanyl thiohypochlorite |
InChI |
InChI=1S/C3H7ClOS2/c1-3(2)5-7-6-4/h3H,1-2H3 |
Clave InChI |
JQTSAWZMEPSXPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OSSCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



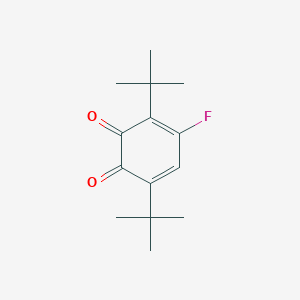



![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
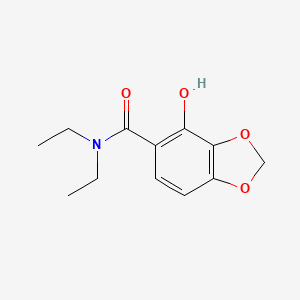

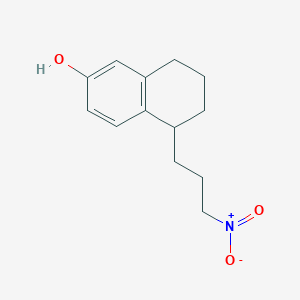
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
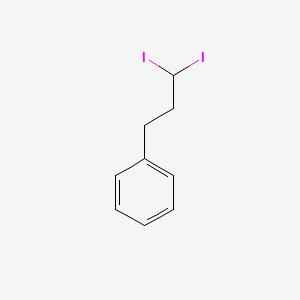
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
